N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenylsulfonyl and dimethyl groups, as well as an isopropyl group and a methylpropanamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Isopropyl Group: The isopropyl group can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Methylpropanamide Moiety: The final step involves the formation of the methylpropanamide moiety through an amide coupling reaction using a suitable coupling reagent.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole ring.
Hydrolysis: The amide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide: This compound lacks the isopropyl group, which may affect its chemical and biological properties.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-acetamide: This compound has an acetamide moiety instead of a methylpropanamide moiety, which may influence its reactivity and interactions with biological targets.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-ethylpropanamide: This compound has an ethyl group instead of a methyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O3S |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-12(2)19(22)20-18-17(14(5)15(6)21(18)13(3)4)25(23,24)16-10-8-7-9-11-16/h7-13H,1-6H3,(H,20,22) |
InChI Key |
WNFKJBUENBJKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)C(C)C)C |
Origin of Product |
United States |
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